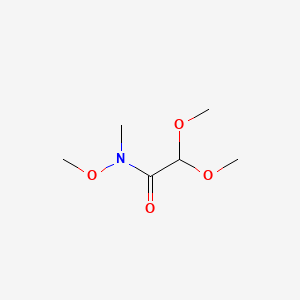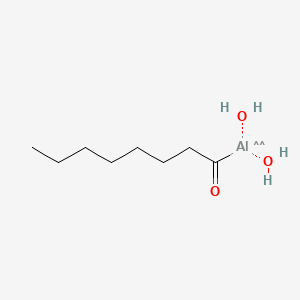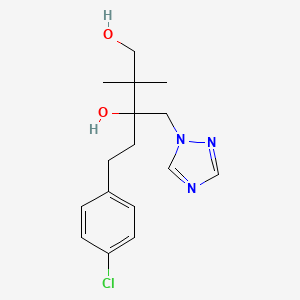![molecular formula C16H18N4O3 B570337 2,3,7,9-Tetrahydro-7,7,9,9-tetramethyl-2-oxo-pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin-8(1H)-ylox CAS No. 1257939-97-1](/img/new.no-structure.jpg)
2,3,7,9-Tetrahydro-7,7,9,9-tetramethyl-2-oxo-pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin-8(1H)-ylox
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,7,9-Tetrahydro-7,7,9,9-tetramethyl-2-oxo-pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin-8(1H)-ylox is a complex heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple fused rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,9-Tetrahydro-7,7,9,9-tetramethyl-2-oxo-pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin-8(1H)-ylox typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve efficient and cost-effective production. The process also involves purification steps to isolate the compound from by-products and impurities .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,7,9-Tetrahydro-7,7,9,9-tetramethyl-2-oxo-pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin-8(1H)-ylox undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the original compound .
Wissenschaftliche Forschungsanwendungen
2,3,7,9-Tetrahydro-7,7,9,9-tetramethyl-2-oxo-pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin-8(1H)-ylox has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Researchers are exploring its potential as a drug candidate due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 2,3,7,9-Tetrahydro-7,7,9,9-tetramethyl-2-oxo-pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin-8(1H)-ylox involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, influencing their activity and resulting in the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Quinolone Derivatives: These compounds also have fused ring structures and are used in various applications, including as antibiotics.
Uniqueness
What sets 2,3,7,9-Tetrahydro-7,7,9,9-tetramethyl-2-oxo-pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin-8(1H)-ylox apart is its specific arrangement of fused rings and functional groups, which confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
1257939-97-1 |
|---|---|
Molekularformel |
C16H18N4O3 |
Molekulargewicht |
314.345 |
InChI |
InChI=1S/C16H18N4O3/c1-15(2)8-5-10-11(6-9(8)16(3,4)20(15)22)23-12-7-17-14(21)19-13(12)18-10/h5-7,22H,1-4H3,(H2,17,18,19,21) |
InChI-Schlüssel |
BIIMSKZGFKYKSH-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC3=C(C=C2C(N1O)(C)C)OC4=C(N3)NC(=O)N=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-{5-[3-(Dodecane-1-sulfonyl)-2-methylpropanamido]-2-methoxyphenyl}-4,4-dimethyl-3-oxopentanamide](/img/structure/B570266.png)




![2,2'-(Phenylazanediyl)bis[1-(4-hydroxyphenyl)ethan-1-one]](/img/structure/B570277.png)
